molecular formula C18H17NO2 B3010765 N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide CAS No. 1795194-61-4

N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide

Cat. No. B3010765
CAS RN: 1795194-61-4
M. Wt: 279.339
InChI Key: MTBYBQSXCUSYAP-UHFFFAOYSA-N
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Description

“N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” is a complex organic compound that contains a furan ring, a naphthyl group, and an amide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Naphthyl groups are derived from naphthalene and have the formula C10H7. An amide group consists of a carbonyl group (C=O) linked to a nitrogen atom.


Molecular Structure Analysis

The molecular structure of “N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” would be characterized by the presence of a furan ring, a naphthyl group, and an amide group . The exact arrangement of these groups would depend on the specifics of the compound’s synthesis.


Chemical Reactions Analysis

The reactivity of “N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” would be influenced by the presence of the furan ring, the naphthyl group, and the amide group . Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Naphthyl groups can also participate in various reactions, including electrophilic aromatic substitution. Amides can participate in reactions such as hydrolysis and reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” would depend on the specifics of its molecular structure. For example, the presence of the furan ring could influence the compound’s polarity and solubility .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including naphthalene-2-carboxamide compounds, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into the molecular structure can lead to the development of new drugs to combat microbial resistance . This is crucial in the ongoing fight against drug-resistant bacterial strains.

Antifungal Applications

The synthesis of furan derivatives has shown promising results in inhibiting the growth of yeast-like fungi such as Candida albicans. These compounds can be used to develop new antifungal medications, which are needed to treat infections caused by fungi resistant to current treatments .

Anticancer Potential

Compounds containing the furan moiety have been studied for their cytotoxic effects on various cancer cell lines. For instance, certain chalcones derived from furan have demonstrated different levels of cytotoxicity toward lung carcinoma, indicating potential applications in cancer therapy .

Green Chemistry and Synthesis

The furan compound can be synthesized using green chemistry principles, which emphasize environmentally friendly methods. For example, the asymmetric bioreduction of related furan compounds has been achieved using whole-cell biocatalysts, leading to high yields and purity. This approach is significant for the sustainable production of pharmaceutical precursors .

Drug Precursor for Chiral Heterocyclic Alcohols

Chiral heterocyclic alcohols are important in the pharmaceutical industry as precursors for various drugs. The compound can potentially be used in the synthesis of these alcohols, which are key components in the production of antibiotics, anticancer drugs, and other medications .

Therapeutic Benefits

Furan derivatives exhibit a wide range of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties. The compound “N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide” could be explored for these various pharmacological activities .

Safety and Hazards

The safety and hazards associated with “N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” would depend on its specific physical and chemical properties . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Future Directions

The future research directions for “N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” could include exploring its potential uses in various fields, such as pharmaceuticals or materials science . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13(10-14-8-9-21-12-14)19-18(20)17-7-6-15-4-2-3-5-16(15)11-17/h2-9,11-13H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBYBQSXCUSYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide

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